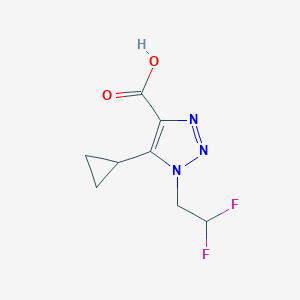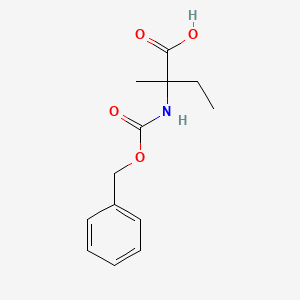
N-Cbz-DL-isovaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-DL-isovaline is a derivative of isovaline, an amino acid that is notable for its presence in meteorites and its potential role in the origin of biological homochirality. The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of isovaline, which is used to prevent unwanted reactions during chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-DL-isovaline typically involves the protection of the amino group of DL-isovaline with a benzyloxycarbonyl (Cbz) group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . The reaction is usually carried out in an aqueous medium to facilitate the formation of the protected amino acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and adjusting pH, temperature, and other parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: N-Cbz-DL-isovaline can undergo various chemical reactions, including:
Hydrogenolysis: The Cbz protecting group can be removed through hydrogenolysis using hydrogen gas and a palladium catalyst.
Amidation: The compound can be used in amidation reactions to form amides under mild conditions.
Common Reagents and Conditions:
Hydrogenolysis: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Amidation: Isocyanate intermediates generated in situ using 2-chloropyridine and trifluoromethanesulfonyl anhydride.
Major Products:
Hydrogenolysis: Removal of the Cbz group yields free DL-isovaline.
Amidation: Formation of amides from this compound and various amines.
Wissenschaftliche Forschungsanwendungen
N-Cbz-DL-isovaline has several applications in scientific research:
Chemistry: Used as a protected amino acid in peptide synthesis to prevent unwanted side reactions.
Biology: Studied for its role in the origin of biological homochirality and its presence in meteorites.
Medicine: Investigated for its potential antiepileptic properties.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Cbz-DL-isovaline primarily involves its role as a protected amino acid. The Cbz group protects the amino group from unwanted reactions during synthesis. The removal of the Cbz group through hydrogenolysis releases the free amino acid, which can then participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
N-Cbz-DL-isovaline can be compared with other Cbz-protected amino acids such as:
These compounds share similar protective groups but differ in their amino acid backbones. This compound is unique due to its presence in meteorites and its potential role in the origin of life .
Eigenschaften
CAS-Nummer |
4512-49-6 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-3-13(2,11(15)16)14-12(17)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
ISERAAKYCOAGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



aminehydrochloride](/img/structure/B13567618.png)


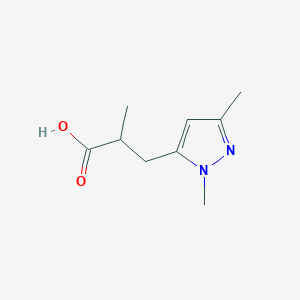


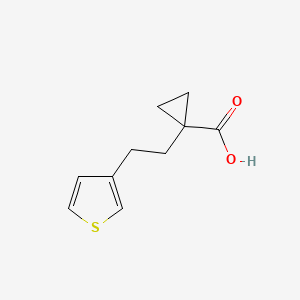
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)

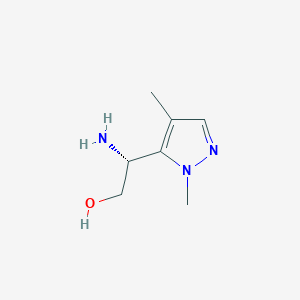
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)

